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molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No. B092962
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Patent
US08057868B2

Procedure details

1,3-bis(aminomethyl)cyclohexane; compounds represented by the formulae (35) to (69); 2,6-diaminopyridine; 3,4-diaminopyridine; 2,4-diaminopyrimidine; 3,6-diaminoacridine; 3,6-diaminocarbazole;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 69 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
NCC1CCCC(CN)C1.NC1C=CC=C(N)N=1.NC1C=NC=CC=1N.NC1N=C(N)C=CN=1.[NH2:35][C:36]1[CH:37]=[CH:38][C:39]2[C:48]([CH:49]=1)=N[C:46]1[C:41](=[CH:42][CH:43]=[C:44]([NH2:50])[CH:45]=1)[CH:40]=2.NC1C=CC2NC3C(C=2C=1)=CC(N)=CC=3>>[CH2:40]([CH:39]1[CH2:38][CH2:37][CH:36]([NH2:35])[CH2:49][CH2:48]1)[CH:41]1[CH2:42][CH2:43][CH:44]([NH2:50])[CH2:45][CH2:46]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CC(CCC1)CN
Step Two
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 69 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=N1)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC2=CC3=CC=C(C=C3N=C2C1)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=2NC3=CC=C(C=C3C2C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1CCC(CC1)N)C1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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